molecular formula C20H29NO4S B11069038 N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B11069038
M. Wt: 379.5 g/mol
InChI Key: PFGIIASBXJLZRZ-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features an adamantane moiety, a methoxy group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonamide precursor. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The sulfonamide group can interact with active sites, potentially inhibiting enzyme activity or modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H29NO4S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C20H29NO4S/c1-21(26(22,23)19-5-3-18(24-2)4-6-19)7-8-25-20-12-15-9-16(13-20)11-17(10-15)14-20/h3-6,15-17H,7-14H2,1-2H3

InChI Key

PFGIIASBXJLZRZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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